Endothelium-Independent Vasorelaxation: Darsidomine vs. SIN-1 in Canine Vascular Preparations
In organ chamber studies on isolated canine coronary arteries, femoral arteries, and saphenous veins, both darsidomine (C87-3754) and SIN-1 evoked concentration-dependent relaxations. However, the presence of an intact endothelium significantly inhibited the relaxations to SIN-1 but had no effect on relaxations evoked by darsidomine, demonstrating that darsidomine's vasodilator action is fully endothelium-independent whereas SIN-1's action is partially endothelium-sensitive [1]. Additionally, the concentration-relaxation curves for darsidomine were shifted 2–3 logarithmic units to the right of SIN-1, indicating a lower acute vasorelaxant potency that may confer a more gradual and sustained hemodynamic profile [1].
| Evidence Dimension | Endothelium dependence of vasorelaxation |
|---|---|
| Target Compound Data | Relaxation unaffected by endothelium presence; concentration-relaxation curve shifted 2–3 log units right vs. SIN-1 |
| Comparator Or Baseline | SIN-1 (linsidomine): relaxation significantly inhibited by the presence of endothelium; 2–3 log units more potent (left-shifted curve) |
| Quantified Difference | Endothelium inhibition: significant for SIN-1, not significant for C87-3754; potency difference: 100- to 1000-fold rightward shift |
| Conditions | Isolated canine coronary arteries, femoral arteries, and saphenous veins; submaximal contraction with prostaglandin F2α, endothelin-1, phenylephrine, or norepinephrine; isometric tension measurement |
Why This Matters
Darsidomine retains full vasodilator efficacy even under conditions of endothelial dysfunction (e.g., ischemia-reperfusion), making it mechanistically superior to SIN-1 for models where the endothelium is compromised.
- [1] Schini VB, Busse R, Vanhoutte PM. The sydnonimine C87-3754 evokes endothelium-independent relaxations and prevents endothelium-dependent contractions in blood vessels of the dog. J Cardiovasc Pharmacol. 1993;22 Suppl 7:S10-6. PMID: 7504762. View Source
